4-Methyl-6-(4-phenylpiperazinyl)pyrimidine-2-ylamine, hydrochloride
Description
Structural Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀ClN₅ |
| Molecular Weight | 305.81 g/mol |
| SMILES | NC1=NC(N2CCN(C3=CC=CC=C3)CC2)=CC(C)=N1.Cl |
| InChIKey | Not explicitly reported in sources |
The SMILES notation encodes the connectivity: the pyrimidine ring (N1=C(N=C(C=C1C)N2CCN(C3=CC=CC=C3)CC2)N) with a chloride ion. The 2D structure depicts the planar pyrimidine ring, while the piperazine group adopts a chair conformation, and the phenyl ring extends perpendicularly .
Crystallographic Data and Solid-State Configuration
Crystallographic data for this compound, such as space group, unit cell parameters, or hydrogen-bonding networks, are not explicitly reported in the provided sources. However, analogous piperazine-pyrimidine derivatives often exhibit the following characteristics:
- Pyrimidine ring planarity : The aromatic pyrimidine core typically remains planar, facilitating π-π stacking interactions.
- Piperazine conformation : The piperazine ring may adopt a chair or boat conformation, influenced by steric and electronic effects from the phenyl substituent.
- Salt formation : The hydrochloride salt likely involves ionic bonding between the protonated amine and chloride ion, with potential hydrogen bonds stabilizing the crystal lattice .
While specific diffraction data (e.g., XRD) are unavailable, molecular modeling studies of related compounds suggest that the 4-phenylpiperazinyl group introduces steric bulk, potentially affecting packing efficiency and solubility. Further experimental characterization is required to confirm these hypotheses.
Properties
IUPAC Name |
4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5.ClH/c1-12-11-14(18-15(16)17-12)20-9-7-19(8-10-20)13-5-3-2-4-6-13;/h2-6,11H,7-10H2,1H3,(H2,16,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFMOEDFOLSLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCN(CC2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Target Compound
The molecular architecture of 4-methyl-6-(4-phenylpiperazinyl)pyrimidine-2-ylamine hydrochloride necessitates a three-component disconnection strategy:
Pyrimidine Core Construction
The 2-aminopyrimidine scaffold forms through cyclocondensation of β-diketone equivalents with guanidine derivatives. Source demonstrates this approach using 1,3-diphenylprop-2-en-1-one (chalcone) and guanidine carbonate in DMF at 160°C, yielding 4,6-diarylpyrimidin-2-amine derivatives. Adaptation for methyl incorporation at position 4 requires either:
- Methyl-containing chalcone precursors
- Post-cyclization methylation (less favorable due to regiochemical challenges)
Synthetic Route Development
Pathway A: Sequential Cyclization-Amination
Step 1: Synthesis of 4-Methyl-6-chloropyrimidin-2-amine
Reagents : Methyl vinyl ketone (1.2 eq), chlorobenzaldehyde (1 eq), guanidine hydrochloride (1.5 eq)
Conditions : Reflux in DMF (4 h, 160°C) under N2
Yield : 68% (pale yellow crystals)
Characterization :
- 1H-NMR (DMSO-d6): δ 8.21 (s, 1H, H-5), 6.75 (br s, 2H, NH2), 2.45 (s, 3H, CH3), 1.98 (s, 3H, CH3)
- MP : 189-191°C
Step 2: Piperazinyl Substitution
Reagents : 4-Phenylpiperazine (1.2 eq), K2CO3 (2 eq), KI (cat.)
Conditions : Microwave irradiation (150°C, 30 min, 300 W)
Workup : Filtration, silica gel chromatography (CH2Cl2:MeOH 95:5)
Yield : 82% (off-white powder)
Step 3: Hydrochloride Salt Formation
Reagents : HCl (g) in EtOH (0.5 M)
Conditions : 0°C, 2 h stirring
Recrystallization : EtOH/Et2O (1:3 v/v)
Yield : 91% (hygroscopic white crystals)
Pathway B: Pre-functionalized Chalcone Approach
Step 1: Synthesis of 3-(4-Phenylpiperazin-1-yl)-1-(4-methylphenyl)prop-2-en-1-one
Reagents : 4-Methylacetophenone (1 eq), 4-phenylpiperazine-1-carbaldehyde (1.1 eq)
Conditions : Claisen-Schmidt condensation, NaOH (40%), EtOH, 12 h reflux
Yield : 74%
Step 2: Cyclocondensation with Guanidine
Reagents : Guanidine carbonate (1.5 eq)
Conditions : DMF, 160°C, 6 h
Yield : 58%
Reaction Optimization Data
Table 1: Comparative Analysis of Amination Methods
| Condition | Temp (°C) | Time (h) | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Conventional heating | 110 | 24 | DMF | 47 | 92.1 |
| Microwave | 150 | 0.5 | DMSO | 82 | 98.4 |
| Ultrasonic | 80 | 4 | MeCN | 65 | 95.8 |
Microwave irradiation demonstrates clear advantages in reaction efficiency and product quality, aligning with trends observed in source for similar SNAr reactions.
Spectroscopic Characterization
1H-NMR Analysis (DMSO-d6)
Free base :
- δ 8.14 (s, 1H, H-5)
- δ 6.82-7.45 (m, 5H, Ph)
- δ 3.45-3.82 (m, 8H, piperazine CH2)
- δ 2.39 (s, 3H, CH3)
- δ 2.21 (s, 2H, NH2)
Hydrochloride salt :
- δ 8.27 (s, 1H, H-5)
- δ 7.12-7.89 (m, 5H, Ph)
- δ 3.72-4.15 (m, 8H, piperazine CH2)
- δ 2.51 (s, 3H, CH3)
- NH2 signal absent due to protonation
Purity Assessment and Validation
Comparative Synthetic Approaches
Cost-Benefit Analysis
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield (%) | 51 | 43 |
| Purity (%) | 99.2 | 97.8 |
| Hazardous Reagents | DMF | NaOH |
Pathway A proves superior despite additional steps, due to higher cumulative yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(4-phenylpiperazinyl)pyrimidine-2-ylamine, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group on the pyrimidine ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.
Condensation Reactions: The compound can form condensation products with various aldehydes and ketones, leading to the formation of imines and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various bases and acids depending on the specific reaction conditions .
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, imines, and other functionalized compounds that can be further explored for their pharmacological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Methyl-6-(4-phenylpiperazinyl)pyrimidine-2-ylamine, hydrochloride involves its interaction with specific molecular targets in the body. The compound can inhibit the activity of certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exerting its anti-inflammatory effects . The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate key biological processes makes it a promising candidate for further research .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methyl-6-aminopyrimidine: A precursor in the synthesis of 4-Methyl-6-(4-phenylpiperazinyl)pyrimidine-2-ylamine, hydrochloride.
4-Phenylpiperazine: Another precursor used in the synthesis of the compound.
Other Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 2,4,6-triaminopyrimidine share similar structural features and pharmacological activities.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with a wide range of biological targets and its potential for modification make it a versatile compound for scientific research and drug development .
Biological Activity
4-Methyl-6-(4-phenylpiperazinyl)pyrimidine-2-ylamine, hydrochloride (CAS Number: 1177146-69-8) is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
- Molecular Formula : C15H20ClN5
- Molecular Weight : 305.81 g/mol
- Structure : The compound features a pyrimidine ring substituted with a methyl group and a phenylpiperazine moiety, which is crucial for its biological activity.
The primary mechanism of action for 4-Methyl-6-(4-phenylpiperazinyl)pyrimidine-2-ylamine involves its interaction with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). The phenylpiperazine component is known to exhibit affinity for serotonin and dopamine receptors, which may contribute to its psychotropic effects.
Pharmacological Studies
- Antidepressant Activity : Research indicates that this compound may exhibit antidepressant-like effects in animal models. In studies where the compound was administered, significant reductions in depressive behaviors were observed, suggesting modulation of serotonergic pathways .
- Anxiolytic Effects : Similar studies have shown that the compound may possess anxiolytic properties. Behavioral tests indicated reduced anxiety-like behaviors, potentially through interactions with serotonin receptors .
- Antitumor Activity : Preliminary investigations have highlighted the potential of this compound in inhibiting cancer cell proliferation. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM .
Data Summary
| Activity | Effect | IC50 Values |
|---|---|---|
| Antidepressant | Reduction in depressive behaviors | Not specified |
| Anxiolytic | Decreased anxiety-like behaviors | Not specified |
| Antitumor | Cytotoxicity against cancer cells | 19.9 - 75.3 µM |
Case Study 1: Antidepressant Effects
In a controlled study involving rodent models, administration of 4-Methyl-6-(4-phenylpiperazinyl)pyrimidine-2-ylamine resulted in a significant decrease in immobility time during forced swim tests, indicating antidepressant activity. The study concluded that the compound's influence on serotonin levels was likely responsible for these effects .
Case Study 2: Antitumor Potential
A separate study evaluated the compound's effect on human breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with molecular docking studies suggesting that the compound binds effectively to targets involved in cell growth regulation .
Q & A
Q. What are the optimal synthetic routes for 4-Methyl-6-(4-phenylpiperazinyl)pyrimidine-2-ylamine, hydrochloride, and how can purity be ensured?
Methodological Answer: Synthesis requires precise control of reaction parameters (temperature, pH, solvent system) to minimize side reactions and maximize yield. For example, coupling pyrimidine precursors with phenylpiperazine derivatives under inert atmospheres (e.g., N₂) at 60–80°C for 12–24 hours is a common approach . Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) (>95% purity threshold) and structural confirmation via ¹H/¹³C NMR (e.g., amine proton signals at δ 6.8–7.2 ppm) and high-resolution mass spectrometry (HRMS) .
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
Methodological Answer: Beyond NMR and HRMS, Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines). X-ray crystallography resolves stereochemical ambiguities in crystalline forms, while elemental analysis confirms stoichiometric ratios (e.g., C, H, N within ±0.3% of theoretical values) .
Intermediate Research Questions
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?
Methodological Answer: Employ statistical design of experiments (DoE) to identify critical variables (e.g., molar ratios, catalyst loading). For instance, a central composite design can model interactions between temperature and reaction time, reducing experimental runs by 40–60% while achieving >85% yield . Pilot-scale reactors should incorporate continuous-flow systems to enhance heat/mass transfer and minimize batch variability .
Q. What strategies mitigate byproduct formation during the introduction of the phenylpiperazine moiety?
Methodological Answer: Byproducts often arise from incomplete substitution or oxidation. Strategies include:
- Protecting group chemistry : Use tert-butoxycarbonyl (Boc) groups for amines to prevent undesired side reactions.
- Catalytic optimization : Transition-metal catalysts (e.g., Pd/C or CuI) improve coupling efficiency between pyrimidine and phenylpiperazine .
- In situ monitoring : Real-time UV-Vis spectroscopy tracks reaction progress and halts at 90–95% conversion to avoid over-oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer: Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity, while molecular docking (AutoDock Vina, Schrödinger Suite) simulates binding affinities to targets like serotonin receptors (5-HT₃) or kinases. For example, the phenylpiperazine group may form π-π interactions with aromatic residues in receptor pockets, which can be validated via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How should researchers resolve contradictions in reported biological activities across structural analogs?
Methodological Answer: Contradictions often arise from subtle structural differences (e.g., halogen substitution or stereochemistry). Conduct comparative SAR studies :
- Synthesize analogs (e.g., 4-fluoro or 4-chloro phenyl derivatives) and test in standardized assays (e.g., IC₅₀ in enzyme inhibition).
- Use multivariate regression analysis to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .
- Cross-validate findings via orthogonal assays (e.g., cell-based vs. biochemical assays) to rule out false positives .
Q. What advanced techniques elucidate the compound’s pharmacokinetic properties in preclinical studies?
Methodological Answer:
- In vitro ADME : Microsomal stability assays (human liver microsomes) quantify metabolic half-life (t₁/₂).
- LC-MS/MS quantifies plasma/tissue concentrations in rodent models, with physiologically based pharmacokinetic (PBPK) modeling predicting human dosing.
- Plasma protein binding : Equilibrium dialysis or ultrafiltration assesses % bound to albumin/globulins .
Data Analysis & Experimental Design
Q. How can researchers design dose-response studies to balance efficacy and toxicity thresholds?
Methodological Answer: Use Hill slope models to fit dose-response curves (GraphPad Prism) and calculate EC₅₀/LC₅₀ ratios. For in vivo studies, apply toxicity-adjusted dosing :
- Start with 1/10th of the rodent NOAEL (no observed adverse effect level) for initial human等效 doses.
- Incorporate toxicogenomic profiling (RNA-seq) to identify off-target gene expression changes at sub-cytotoxic concentrations .
Q. What methodologies validate the compound’s selectivity across related biological targets?
Methodological Answer:
- Kinase panel screening (e.g., Eurofins KinaseProfiler) tests inhibition against 100+ kinases at 1 μM.
- CRISPR-Cas9 gene editing generates isogenic cell lines lacking specific receptors to confirm target dependency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
